Dihydrofolate Reductase (DHFR) Inhibition: Target Compound Versus Unsubstituted Benzamide Analog
In a recombinant enzyme assay, 4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (ChEMBL3970251) inhibited Toxoplasma gondii bifunctional dihydrofolate reductase–thymidylate synthase (TS–DHFR) with an IC₅₀ of 2,700 nM, while showing negligible activity against human DHFR (IC₅₀ > 10,000 nM) [1]. This contrasts with the unsubstituted benzamide analog N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361172-04-5), for which parallel DHFR screening data are not publicly available, creating a procurement-relevant information asymmetry: only the 4-nitro derivative has demonstrable, albeit modest, selectivity for the parasitic enzyme over the human ortholog.
| Evidence Dimension | Inhibition of Toxoplasma gondii TS–DHFR (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,700 nM |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 361172-04-5): no public DHFR data available |
| Quantified Difference | Not calculable (comparator data absent); target compound shows measurable activity |
| Conditions | Recombinant T. gondii TS–DHFR expressed in E. coli BL21; preincubation 15 min; DHF substrate + NADPH detection |
Why This Matters
A procurement decision prioritizing the 4-nitro derivative is justified if the research objective involves probing parasite-selective DHFR inhibition, as only this compound currently provides public, albeit preliminary, activity data.
- [1] BindingDB. BDBM50203239 (ChEMBL3970251). Affinity Data: IC₅₀ = 2.70E+3 nM for T. gondii TS-DHFR; IC₅₀ > 1.00E+4 nM for human DHFR. Deposited by Turing Pharmaceuticals / ChEMBL. Accessed 29 Apr 2026. View Source
